2-Isopropylmorpholine
Overview
Description
2-Isopropylmorpholine is a heterocyclic organic compound with the chemical formula C7H15NO. It is a six-membered ring compound containing a nitrogen atom and a morpholine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The general preparation method for 2-Isopropylmorpholine involves the reaction of acetone and morpholine under the catalysis of a base. This reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the morpholine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted morpholines.
Scientific Research Applications
2-Isopropylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug synthesis.
Industry: Used as a gas column packing for the separation and analysis of organic compounds
Mechanism of Action
The mechanism by which 2-Isopropylmorpholine exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the morpholine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation .
Comparison with Similar Compounds
Morpholine: A parent compound with a similar structure but without the isopropyl group.
2-Methylmorpholine: Similar structure with a methyl group instead of an isopropyl group.
2-Ethylmorpholine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Isopropylmorpholine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where steric hindrance and electronic effects play a crucial role .
Properties
IUPAC Name |
2-propan-2-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOOEPFXFVICE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600912 | |
Record name | 2-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89855-02-7 | |
Record name | 2-(Propan-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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